molecular formula C23H20O8 B153769 Isokotanin B CAS No. 154160-09-5

Isokotanin B

Cat. No. B153769
M. Wt: 424.4 g/mol
InChI Key: SFRGEKKETJXWMS-UHFFFAOYSA-N
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Description

Isokotanin B is one of the bicoumarin metabolites isolated from the sclerotia of Aspergillus alliaceus, alongside its analogs isokotanin A and C. These compounds are notable for their biological activity, particularly against agricultural pests such as the corn earworm Helicoverpa zea and the dried fruit beetle Carpophilus hemipterus . Isokotanin B, along with its regioisomer kotanin and other related compounds, contributes to the chemical defense mechanisms of the fungus from which they are derived.

Synthesis Analysis

The synthesis of isokotanin B has not been explicitly detailed in the provided papers; however, the synthesis of isokotanin A has been extensively studied. The atropo-enantioselective total synthesis of (+)-isokotanin A involves the formation of a configurationally stable biaryl lactone and its kinetic resolution . Another approach for the synthesis of (+)-isokotanin A includes a combination of metal and enzyme catalysis, which allows for a scalable route to the key axially chiral biphenol building block . Additionally, asymmetric bromine-lithium exchange has been used to synthesize chiral building blocks for (+)-isokotanin A with high enantioselectivity . These methods could potentially be adapted for the synthesis of isokotanin B.

Molecular Structure Analysis

Isokotanin B's molecular structure has been elucidated using selective INEPT, HMQC, and NOESY NMR data, as well as by chemical interconversions . The compound is a bicoumarin, which means it consists of two coumarin units. The exact configuration and stereochemistry of isokotanin B can be inferred from related studies on isokotanin A, which has been confirmed by quantum chemical CD calculations .

Chemical Reactions Analysis

The chemical reactivity of isokotanin B has not been discussed in detail within the provided papers. However, the synthesis and structural studies of isokotanin A suggest that the bicoumarin framework could undergo reactions typical for coumarin derivatives, such as electrophilic substitution or coupling reactions . The biological activity of isokotanin B against certain pests also implies that it may interact with biological molecules through chemical reactions that are not yet fully understood .

Physical and Chemical Properties Analysis

The physical and chemical properties of isokotanin B are not directly reported in the provided papers. However, as a bicoumarin, it is likely to share some properties with other coumarins, such as UV absorption due to the conjugated system present in the coumarin rings. The solubility, melting point, and other physical properties would depend on the specific substituents and stereochemistry of the isokotanin B molecule .

Scientific Research Applications

Synthesis and Structural Analysis

  • Atropo-Enantioselective Synthesis : The atropo-enantioselective total synthesis of (+)-Isokotanin A, closely related to Isokotanin B, involves key steps like forming a configurationally stable seven-membered biaryl lactone. This process confirmed the absolute configuration of (+)-Isokotanin A through quantum chemical CD calculations (Bringmann et al., 2002).

  • Asymmetric Bromine-Lithium Exchange : This method has been applied to synthesize chiral building blocks of (+)-Isokotanin A with high enantioselectivity. It represents a novel approach to obtaining the single (M)-atropoisomer of (+)-Isokotanin A (Graff et al., 2013).

  • Efficient Total Synthesis : A novel and highly efficient three-step transformation was developed to synthesize naturally occurring coumarins like Isokotanin A, demonstrating an efficient approach to creating these compounds (Hüttel et al., 2003).

Applications in Research and Analysis

  • Isogeometric Analysis : While not directly related to Isokotanin B, isogeometric analysis methods, such as the Isogeometric Boundary Element Method and Isogeometric Fluid-structure Interaction Analysis, have potential implications in computational chemistry and material science, which can be applicable in the synthesis and analysis of complex molecules like Isokotanin B (Simpson et al., 2012; Bazilevs et al., 2006).

  • Isotopic Techniques in Nutrition Monitoring : Isotopic methods, although not directly linked to Isokotanin B, are crucial in the analysis of nutrient bioavailability and metabolism, which can be relevant in studying the biological effects and applications of compounds like Isokotanin B (Valencia & Iyengar, 2002).

Safety And Hazards

Isokotanin B is not intended for human or veterinary use . Further safety and hazard information is not available in the current literature.

properties

IUPAC Name

6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-7-hydroxy-4-methoxy-5-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O8/c1-10-20(12(24)6-16-21(10)14(28-4)8-18(25)30-16)23-11(2)22-15(29-5)9-19(26)31-17(22)7-13(23)27-3/h6-9,24H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRGEKKETJXWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1C(=CC(=O)O2)OC)O)C3=C(C=C4C(=C3C)C(=CC(=O)O4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017787
Record name Isokotanin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isokotanin B

CAS RN

154160-09-5
Record name Isokotanin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
JA Laakso, ED Narske, JB Gloer… - Journal of Natural …, 1994 - ACS Publications
… The ’H-nmr spectrum of isokotanin B [2] (Table 1) indicated that it is closely related to 1, but … Therefore, isokotanin B was proposed to be a desmethyl analog of 1. The location of the …
Number of citations: 54 pubs.acs.org
G Bringmann, J Hinrichs, P Henschel… - European Journal of …, 2002 - Wiley Online Library
… A short time after its discovery, isokotanin B (2), now named O-demethyl-6,6′-bisiderin, was also isolated from the ascosttromata of the fungus Petromyces alliaceus by Udagawa’s …
W Hüttel, M Müller - ChemBioChem, 2007 - Wiley Online Library
… 9g It was found that O-methylation of the hydroxycoumarin isokotanin B (13) gave (+)-isokotanin A (2), which is identical to the naturally occurring isokotanin A (2), whereas O-…
H Hussain, J Hussain, A Al-Harrasi, K Krohn - Tetrahedron, 2012 - pharmacy.hebmu.edu.cn
… C (102) into isokotanin A (100) yielded a product with an optical rotation opposite in sign to that of naturally occurring isokotanin A, whereas the analogous reaction of isokotanin B (101) …
Number of citations: 71 pharmacy.hebmu.edu.cn
CLM Gilchrist, HJ Lacey, D Vuong, JI Pitt… - Fungal Genetics and …, 2020 - Elsevier
… 21–25 (0.73 g) was fractionated by preparative reversed phase HPLC (Vydac C 18 , isocratic 60% MeCN/H 2 O, 60 mL/min) to afford a mixed polar fraction (35.3 mg), (+)-isokotanin B (t …
Number of citations: 18 www.sciencedirect.com
JA Laakso - 1992 - search.proquest.com
… HMBC and NOESY Data for Isokotanin B ( 3 9 ) .................................................... 66 10. … of Isokotanin B (39)............................................ 158 4 3. 7 5.5 MHz 13C NMR Spectrum of Isokotanin B (…
Number of citations: 3 search.proquest.com
SD Zhao, L Shen, DQ Luo, HJ Zhu - Current Organic Chemistry, 2011 - ingentaconnect.com
With the development of separation materials, more and more complex natural products with poly-stereogenic centers are obtained. However, due to small quantity of the isolated …
Number of citations: 43 www.ingentaconnect.com
A Acanthaganglioside, B Acanthaganglioside… - Fortschritte der Chemie …, 1997 - Springer
… 40, 103 Isobutane 140 Isoethuliacoumarin A 96, 103 Isoferprenin 64, 103 Isofraxidin 91, 103 Isog1ycycoumarin 58, 103 Isoglycyrol 97, 103 Isokotanin A 70, 103 Isokotanin B 70, 103 …
Number of citations: 2 link.springer.com
PF Dowd - Microbial Biopesticides, 2001 - api.taylorfrancis.com
… Isokotanin B produced a 21 per cent RFR for C. hemipterus larvae, and isokotanin C produced a 19 per cent RFR for C. hemipterus adults and all per cent RGR for H. …
Number of citations: 1 api.taylorfrancis.com
A Wierzbińska - 2017 - search.proquest.com
Fungi of the genus Penicillium are promising sources of bioactive substances. Fungal strains isolated from poorly characterized habitats are currently under active investigation as …
Number of citations: 4 search.proquest.com

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